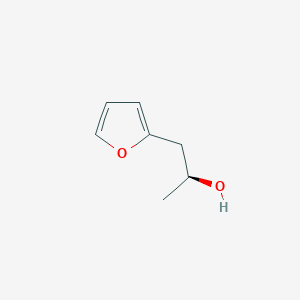
(S)-1-(Furan-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Furan-2-yl)propan-2-ol is an organic compound that features a furan ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furan-2-yl)propan-2-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of (S)-1-(Furan-2-yl)propan-2-one using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Furan-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (S)-1-(Furan-2-yl)propan-2-one.
Reduction: Further reduction can lead to the formation of (S)-1-(Furan-2-yl)propan-2-amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: (S)-1-(Furan-2-yl)propan-2-one
Reduction: (S)-1-(Furan-2-yl)propan-2-amine
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-1-(Furan-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(Furan-2-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The furan ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Furan-2-yl)propan-2-ol
- 1-(Furan-2-yl)ethanol
- 1-(Furan-2-yl)propan-1-ol
Uniqueness
(S)-1-(Furan-2-yl)propan-2-ol is unique due to its specific stereochemistry, which can significantly impact its chemical reactivity and biological activity. The presence of the furan ring also distinguishes it from other similar compounds, providing unique electronic and steric properties.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(2S)-1-(furan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3/t6-/m0/s1 |
InChI Key |
PGFZSINXOZLDPL-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CO1)O |
Canonical SMILES |
CC(CC1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


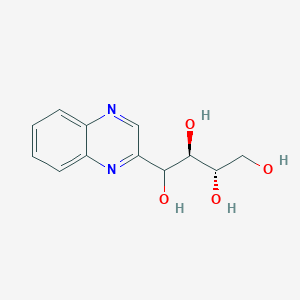
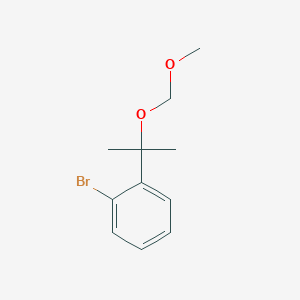
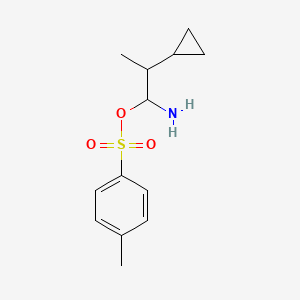
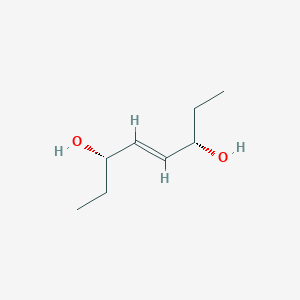
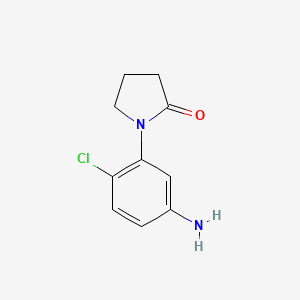
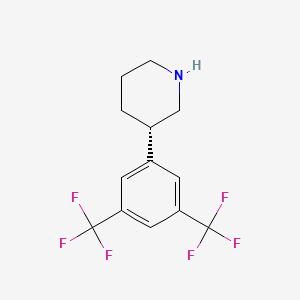
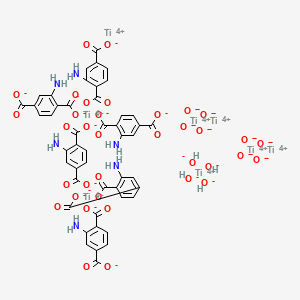
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11751427.png)
![(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B11751431.png)
![1-(difluoromethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11751438.png)
![1',2'-dihydro-1H,3H,3'H-[2,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B11751445.png)
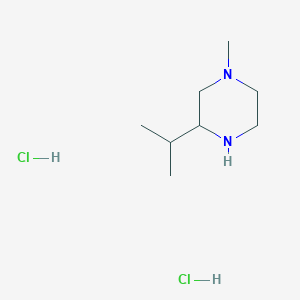
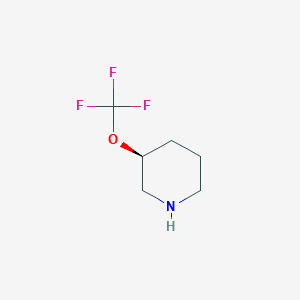
![4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11751458.png)
